
N-(3-ETHYLPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
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Description
N-(3-ETHYLPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a useful research compound. Its molecular formula is C22H22FN3OS and its molecular weight is 395.5. The purity is usually 95%.
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Biological Activity
N-(3-Ethylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex compound belonging to the quinoline family, characterized by its unique structure and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Functional Groups:
- Fluoro Group : Enhances lipophilicity and biological activity.
- Thiomorpholine Moiety : Imparts unique reactivity and potential for interaction with biological targets.
- Quinoline Core : Known for diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, particularly protein kinases. These interactions can modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Similar compounds in the quinoline family have demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting tumor growth through mechanisms involving cell cycle arrest and apoptosis induction.
- Enzyme Inhibition : The thiomorpholine group may facilitate interactions with specific enzymes, potentially leading to inhibition of key metabolic pathways.
Research Findings
Recent studies have highlighted the following findings regarding the compound's biological activity:
Case Studies
-
Anticancer Efficacy :
- A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
-
Antimicrobial Activity :
- In vitro tests revealed that the compound exhibited notable antimicrobial properties against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Properties
IUPAC Name |
[4-(3-ethylanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c1-2-15-4-3-5-17(12-15)25-21-18-13-16(23)6-7-20(18)24-14-19(21)22(27)26-8-10-28-11-9-26/h3-7,12-14H,2,8-11H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKOWABQXNODDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.